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Compound of Interest

Compound Name: 2-Amino-3,5-dibromophenol

CAS No.: 116632-17-8

Cat. No.: B1626780

Get Quote

Executive Summary
The synthesis of 2-amino-3,5-dibromophenol (CAS: 116632-17-8) from 2-aminophenol

requires a strategic deviation from standard electrophilic aromatic substitution patterns.[1] In

the parent substrate, the hydroxyl group (-OH) is a stronger activator than the amino group (-

NH₂), directing electrophiles to the 4 and 6 positions. To target the 3 and 5 positions, the

directing power of the substituents must be inverted. This protocol utilizes N,O-diacetylation to

attenuate the hydroxyl group's influence (converting -OH to -OAc) while maintaining the amino

group's directing power (as -NHAc), thereby favoring substitution at the 3 and 5 positions

(ortho/para to the nitrogen).

Strategic Analysis: The Regioselectivity Challenge
The success of this synthesis relies on understanding the competition between directing

groups.
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Substituent Directing Effect Activation Strength
Target Positions on
Ring

-OH (Free Phenol) Ortho, Para Very Strong 4, 6 (Major Products)

-NH₂ (Free Amine) Ortho, Para Strong 3, 5

-OAc (Protected) Ortho, Para Weak 4, 6

-NHAc (Protected) Ortho, Para Moderate 3, 5 (relative to N)

Mechanistic Insight: By converting 2-aminophenol to 2-acetamidophenyl acetate, the amide (-

NHAc) becomes the dominant directing group over the ester (-OAc). The amide directs the

incoming bromine to position 5 (para) and position 3 (ortho), achieving the desired substitution

pattern before hydrolysis restores the free amine and phenol.

Reaction Pathway Diagram[1][2]
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Figure 1: Divergent synthetic pathways. Direct bromination leads to the 4,6-isomer. The

protection strategy forces the 3,5-substitution.

Detailed Experimental Protocol
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Stage 1: Protection (Synthesis of 2-Acetamidophenyl
acetate)
This step "switches off" the strong directing power of the phenol.

Reagents: 2-Aminophenol (10.9 g, 0.10 mol), Acetic Anhydride (25 mL, excess), Pyridine (1

mL, catalyst).

Procedure:

Suspend 2-aminophenol in acetic anhydride in a round-bottom flask.

Add pyridine and heat the mixture to reflux (140°C) for 2 hours. The solid should dissolve

completely.

Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 200 g)

with vigorous stirring.

The diacetylated product (2-acetamidophenyl acetate) will precipitate as a white/off-white

solid.

Filter, wash with cold water, and dry.

QC Check: Melting point should be approx. 123-125°C.

Stage 2: Regioselective Bromination
The amide group now directs the bromine to the para (C5) and ortho (C3) positions.

Reagents: 2-Acetamidophenyl acetate (from Stage 1), Bromine (Br₂) or N-Bromosuccinimide

(NBS), Glacial Acetic Acid, Sodium Acetate (buffer).

Stoichiometry: Use 2.2 equivalents of Bromine to ensure dibromination.

Procedure:

Dissolve 2-acetamidophenyl acetate (19.3 g, 0.10 mol) in glacial acetic acid (100 mL). Add

sodium acetate (8.2 g) to buffer the HBr generated.
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Critical Step: Add Bromine (35.2 g, 11.3 mL, 0.22 mol) dropwise over 60 minutes while

maintaining temperature at 40-50°C.

Note: The first bromine adds rapidly to position 5 (para to -NHAc). The second bromine

adds to position 3 (ortho to -NHAc).[1]

Stir at 50°C for an additional 4 hours. Monitor by TLC or HPLC.

Pour the mixture into ice water (500 mL). Sodium bisulfite may be added to quench

excess bromine.

Filter the precipitate (2-acetamido-3,5-dibromophenyl acetate).

Purification: Recrystallize from ethanol if necessary.

Stage 3: Deprotection (Hydrolysis)
Removing the acetyl groups to reveal the target aminophenol.

Reagents: 6M Hydrochloric Acid (HCl) or 10% NaOH (followed by acidification). Acid

hydrolysis is preferred to prevent oxidation of the sensitive aminophenol.

Procedure:

Suspend the brominated intermediate in 6M HCl (100 mL).

Reflux for 2-3 hours. The solution will become clear as the amine hydrochloride forms.

Cool to room temperature.[2][3][4][5]

Neutralization: Carefully adjust pH to ~6-7 using Sodium Bicarbonate (NaHCO₃) or dilute

Ammonia.[1]

The free base 2-amino-3,5-dibromophenol will precipitate.[1]

Filter, wash with cold water, and dry under vacuum in the dark (product is light-sensitive).

Characterization & Quality Control
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To validate the synthesis, you must distinguish the product from the 4,6-isomer.

Parameter
2-Amino-3,5-
dibromophenol (Target)

2-Amino-4,6-
dibromophenol (Common
Impurity)

Proton NMR (Aromatic Region) Two doublets (meta coupling) Two doublets (meta coupling)

Coupling Constant (

)
Hz (Meta H4-H6) Hz (Meta H3-H5)

Shift Logic

Protons are at C4 and C6.[1]

C4 is ortho to Br, para to Br.

C6 is ortho to OH.

Protons are at C3 and C5. C3

is ortho to NH2. C5 is ortho to

Br.

Key Distinction

NOE (Nuclear Overhauser

Effect): Irradiation of NH2

signal will show enhancement

of the H3 proton signal (if H3 is

present). In the 3,5-dibromo

target, H3 is substituted with

Br, so NOE interaction with

NH2 is minimal/absent.

In the 4,6-isomer, H3 is

present (ortho to NH2). Strong

NOE observed between NH2

and H3.

Safety and Handling
Bromine (Br₂): Highly corrosive and toxic.[6] Handle only in a fume hood. Use NBS as a

safer solid alternative if liquid bromine handling is restricted.[1]

2-Aminophenols: Known sensitizers and potentially mutagenic. Avoid skin contact.[1]

Waste Disposal: Quench all bromine waste with sodium thiosulfate or bisulfite before

disposal.
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ChemicalBook Entry: 2-Amino-3,5-dibromophenol (CAS 116632-17-8).[1][8][9] Link

Organic Syntheses:Bromination of phenols and protected derivatives.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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